- One pot process for the preparation of oseltamivir phosphate, India, , ,

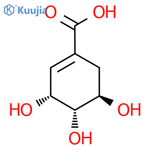

Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)

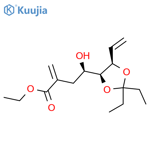

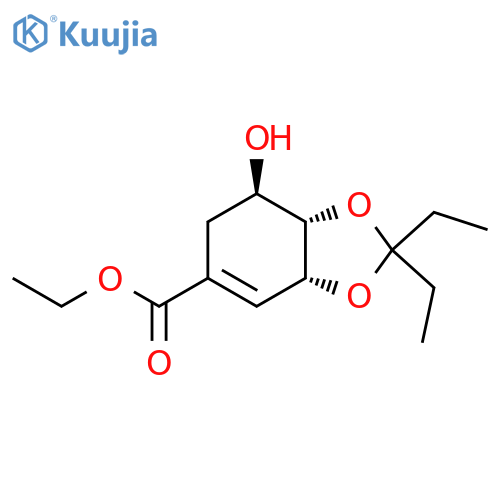

943515-58-0 structure

Nome do Produto:3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

N.o CAS:943515-58-0

MF:C14H22O5

MW:270.321485042572

CID:1063373

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Propriedades químicas e físicas

Nomes e Identificadores

-

- 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

- 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester

- Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)

-

- Inchi: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1

- Chave InChI: UPBCFJGUCHGYAN-UTUOFQBUSA-N

- SMILES: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 5

- Complexidade: 372

- Superfície polar topológica: 65

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | D444480-250mg |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 250mg |

$ 184.00 | 2023-09-07 | ||

| TRC | D444480-2.5g |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 2.5g |

$ 1453.00 | 2023-09-07 |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 15 min, rt; 6 - 8 h, rt → reflux; reflux → 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triethyl orthoformate Catalysts: Benzenesulfonic acid Solvents: Ethanol ; > 3 h, rt

1.2 2 h, rt

1.2 2 h, rt

Referência

- Epoxide intermediate in the tamiflu synthesis, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

Referência

- Method for preparation of shikimate ether compounds, China, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 d, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

Referência

- A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannose, Tetrahedron, 2012, 68(34), 6803-6809

Método de produção 5

Condições de reacção

Referência

- Shikimic acid sulfonates and preparation method thereof, China, , ,

Método de produção 6

Condições de reacção

1.1 3 h, 40 - 70 °C

Referência

- Shikimate compounds, shikimic acid compounds and preparation method thereof, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichloroethane ; 2 h, 25 °C; 4 h, 45 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

Referência

- New routes for the synthesis of antiviral agent oseltamivir and its salts, Brazil, , ,

Método de produção 8

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 15 min, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

- Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus, Bioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157

Método de produção 9

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 1.5 h, reflux; cooled

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

Referência

- New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star anise, Organic Letters, 2015, 17(10), 2428-2430

Método de produção 10

Condições de reacção

1.1 Reagents: Benzenesulfonic acid , Triethyl orthoformate Solvents: Ethanol

1.2 Reagents: Triethyl orthoformate

1.2 Reagents: Triethyl orthoformate

Referência

- A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid, Tetrahedron Letters, 2012, 53(13), 1561-1563

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt

Referência

- Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesis, Tetrahedron Letters, 2011, 52(48), 6352-6354

Método de produção 12

Condições de reacção

Referência

- Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity, China, , ,

Método de produção 13

Condições de reacção

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Ethyl ketone

Referência

- Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate, Organic Process Research & Development, 1999, 3(4), 266-274

Método de produção 14

Condições de reacção

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 5 h, reflux; cooled

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

Referência

- Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu), Green Chemistry, 2008, 10(7), 743-745

Método de produção 15

Condições de reacção

1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: 1,2-Dichloroethane ; 2 h, reflux

Referência

- Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesis, Tetrahedron, 2016, 72(15), 1838-1849

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials

- Ethyl (γR,4S,5R)-5-ethenyl-2,2-diethyl-γ-hydroxy-α-methylene-1,3-dioxolane-4-butanoate

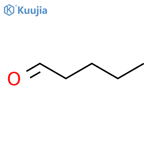

- 3-Pentanone

- Pentanone

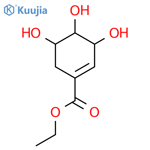

- Shikimic acid

- Shikimic Acid Ethyl Ester

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Literatura Relacionada

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419

943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester) Produtos relacionados

- 29094-61-9(Glipizide)

- 2249402-17-1(N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide)

- 1257072-34-6(6-Bromo-3-chloropyrazine-2-carbonitrile)

- 130879-97-9(1-phenoxypropan-2-ol)

- 1081809-48-4(N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide)

- 88497-16-9(2-Propanesulfonic acid, 1-hydroxy-)

- 1807299-82-6(3-Cyano-6-ethyl-2-mercaptobenzoic acid)

- 1006319-36-3((4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid)

- 1259-35-4(tris(pentafluorophenyl)phosphine)

- 1805349-36-3(3-Bromo-4-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine)

Fornecedores recomendados

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel